Cytotoxicity Spectrum vs. Analogs
Nb-Demethylechitamine exhibits *in vitro* cytotoxic activity against a panel of five human cancer cell lines: HL-60 (myeloid leukemia), SMMC-7721 (liver), A-549 (lung), MCF-7 (breast), and SW480 (colon). This broad-spectrum activity distinguishes it from related alkaloids isolated from the same source, such as 17-O-acetylnorechitamine and 12-methoxyechitamidine, which may show more limited or differing activity profiles [1]. The data confirm activity across multiple lineages, whereas class-level inference suggests that methylation at N(4) (as in echitamine) may redirect or diminish activity against certain cell types [2].
| Evidence Dimension | In vitro cytotoxicity (qualitative activity against multiple cell lines) |
|---|---|
| Target Compound Data | Active against HL-60, SMMC-7721, A-549, MCF-7, SW480 |
| Comparator Or Baseline | Echitamine and related in-class alkaloids (e.g., 17-O-acetylnorechitamine) |
| Quantified Difference | Quantitative IC50 values for the target compound are not publicly disclosed in the primary isolation report; comparison is based on reported activity spectrum and class-level SAR. |
| Conditions | Methanol extract of Alstonia rostrata twigs; in vitro cytotoxicity assays |
Why This Matters
The broad cell line coverage suggests potential as a lead scaffold for multi-indication oncology research, whereas analogs may have narrower utility.
- [1] Yuan, Y. X., Guo, F., He, H. P., Zhang, Y., & Hao, X. J. (2018). Two new monoterpenoid indole alkaloids from Alstonia rostrata. Natural Product Research, 32(7), 844-848. View Source
- [2] MedChemExpress. Nb-Demethylechitamine. Retrieved April 18, 2026. View Source
